![molecular formula C20H8O6 B8214355 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone](/img/structure/B8214355.png)
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone
Overview
Description
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone is a complex organic compound known for its unique structure and properties It is a derivative of benzenoanthracene, characterized by the presence of six ketone groups at specific positions on the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone typically involves the reaction of 9,10-dihydro-9,10-[1,2]benzenoanthracene with specific reagents under controlled conditions. One common method includes the bromination of 9,10-dihydro-9,10-[1,2]benzenoanthracene using a brominating agent in an appropriate solvent, followed by purification through distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods but optimized for higher yield and efficiency. The process would typically include steps such as reaction optimization, solvent recovery, and waste management to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents for bromination, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination results in the formation of hexabromo derivatives, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone has several scientific research applications:
Chemistry: It is used in organic synthesis as a precursor for more complex molecules and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can affect biological systems and processes, making it a compound of interest in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene: A brominated derivative with similar structural features but different reactivity and applications.
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride: Another derivative with amine groups instead of ketones, leading to different chemical properties and uses.
Uniqueness
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone is unique due to its specific arrangement of ketone groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,6,9,13,15,19-hexaene-4,5,11,12,17,18-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8O6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBBBRDCXAHKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3C4=CC(=O)C(=O)C=C4C(C2=CC(=O)C1=O)C5=CC(=O)C(=O)C=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


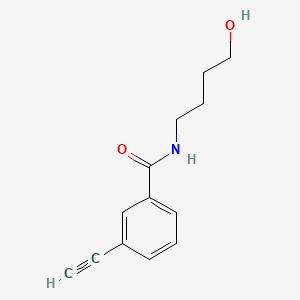
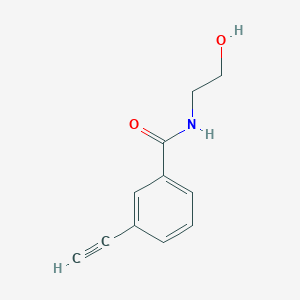
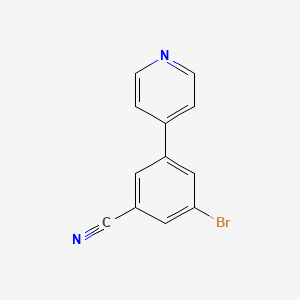
![rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate](/img/structure/B8214313.png)
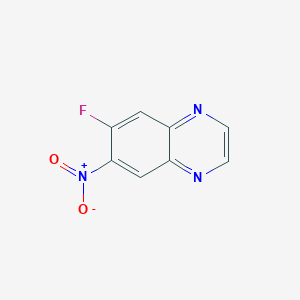
![1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B8214330.png)
![2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile](/img/structure/B8214342.png)
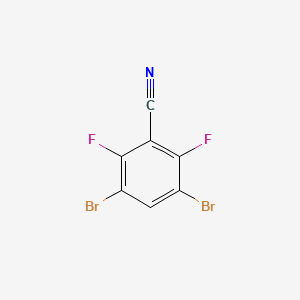
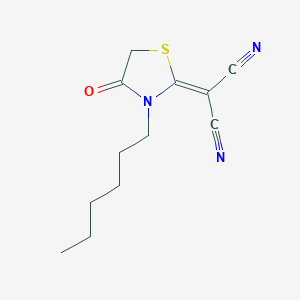
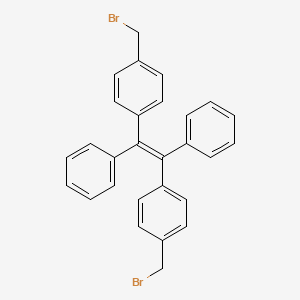
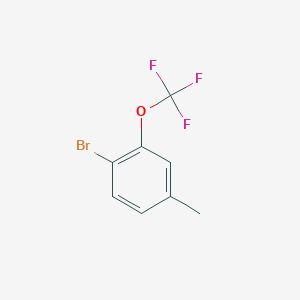
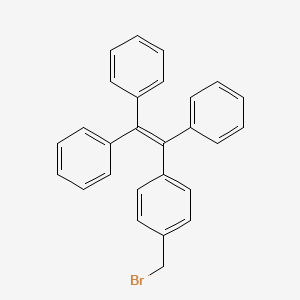
![3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8214370.png)

